15-Keto-17-phenyl trinor Prostaglandin F2alpha

Description

Molecular Architecture and IUPAC Nomenclature

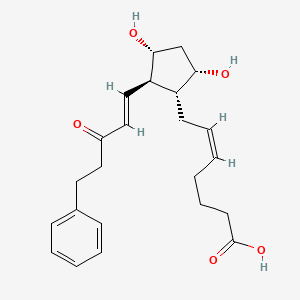

This compound possesses a complex molecular architecture that reflects its synthetic prostaglandin analog nature. The compound's molecular formula is C23H30O5 with a molecular weight of 386.5 g/mol, indicating the presence of 23 carbon atoms, 30 hydrogen atoms, and 5 oxygen atoms within its structure. The Chemical Abstracts Service registry number for this compound is 949564-89-0, providing a unique identifier for chemical databases and research applications.

The International Union of Pure and Applied Chemistry systematic name for this compound is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid. This nomenclature reveals several key structural features including the presence of a cyclopentyl ring system with specific stereochemical configurations, multiple hydroxyl groups, and an extended carbon chain containing both saturated and unsaturated segments. The systematic name also indicates the presence of a phenyl group attached to the side chain, which distinguishes this analog from natural prostaglandins.

The structural architecture incorporates a five-membered cyclopentane ring as the central scaffold, with two hydroxyl groups positioned at the 3 and 5 positions relative to the ring geometry. The carboxylic acid functionality terminates a seven-carbon chain that extends from the cyclopentane core, while a substituted side chain containing the phenyl group and ketone functionality extends in the opposite direction. This arrangement creates a distinctive molecular topology that influences both the compound's chemical reactivity and its interaction with biological systems.

Chemical structure analysis using computational methods reveals specific geometric parameters that define the three-dimensional arrangement of atoms within the molecule. The presence of multiple chiral centers throughout the structure necessitates precise stereochemical designation to ensure accurate identification and synthesis of the desired isomeric form. The molecular architecture also incorporates both E and Z geometric isomerism around specific double bonds, adding additional layers of structural complexity that must be carefully controlled during synthesis and storage.

Stereochemical Configuration Analysis

The stereochemical configuration of this compound represents one of its most critical structural features, with four distinct chiral centers present within the cyclopentane ring system. The absolute configuration is designated as (1R,2R,3R,5S), indicating the spatial arrangement of substituents around each asymmetric carbon atom. This specific stereochemical pattern is essential for maintaining the compound's intended biological activity and distinguishing it from other possible stereoisomers.

The R configuration at the 1-position of the cyclopentane ring establishes the spatial orientation for the carboxylic acid side chain attachment point. The 2-position, also in R configuration, serves as the connection point for the phenyl-containing side chain that includes the characteristic ketone functionality at the C-15 position. The 3-position hydroxyl group adopts an R configuration, while the 5-position hydroxyl group exhibits S configuration, creating a specific pattern of stereochemical relationships that influences the molecule's overall conformation and reactivity.

Analysis of the geometric isomerism reveals that the compound contains both E and Z double bond configurations within its structure. The side chain double bond connecting to the phenyl-substituted portion adopts an E configuration, designated as (E)-3-oxo-5-phenylpent-1-enyl in the systematic nomenclature. Conversely, the double bond within the carboxylic acid side chain maintains a Z configuration, specifically at the 5-position of the heptenoic acid portion. This combination of E and Z geometric isomers contributes to the compound's distinctive three-dimensional shape and influences its interaction with target molecules.

Stereochemical stability analysis indicates that the compound maintains its configuration under normal storage conditions, though exposure to light, heat, or certain chemical environments may promote isomerization reactions. The presence of the ketone functionality at the C-15 position eliminates one potential site of stereochemical variability compared to the corresponding alcohol-containing prostaglandins, potentially enhancing the compound's configurational stability. However, the remaining chiral centers require careful protection during synthetic procedures and storage to prevent racemization or epimerization processes that could compromise the compound's integrity.

Comparative Structural Features with Native Prostaglandin F2alpha

Comparative structural analysis between this compound and native Prostaglandin F2alpha reveals several key modifications that fundamentally alter the molecule's properties and characteristics. Native Prostaglandin F2alpha possesses the molecular formula C20H34O5 with a molecular weight of 354.5 g/mol, demonstrating a smaller molecular size compared to the synthetic analog. The native compound contains 20 carbon atoms compared to 23 in the modified version, reflecting the addition of the phenyl group and associated structural modifications.

The most significant structural difference lies in the oxidation state at the C-15 position, where the native prostaglandin contains a hydroxyl group while the synthetic analog features a ketone functionality. This oxidation represents a two-electron change that dramatically alters the electronic properties and hydrogen bonding capacity of the molecule at this critical position. The ketone group exhibits different polarity, reactivity, and interaction patterns compared to the corresponding alcohol, influencing both the compound's chemical behavior and its biological activity profile.

Chain length modifications constitute another major structural difference between the two compounds. Native Prostaglandin F2alpha contains a full 20-carbon prostanoic acid framework, while the synthetic analog represents a "trinor" derivative with three fewer carbons in the carboxyl-terminal chain. This chain truncation affects the molecule's overall hydrophobic character and may influence membrane interactions and tissue distribution patterns. The shortened chain also alters the spatial relationship between the cyclopentane ring and the terminal carboxylic acid group, potentially affecting receptor binding and enzyme interactions.

| Structural Feature | Native Prostaglandin F2alpha | This compound |

|---|---|---|

| Molecular Formula | C20H34O5 | C23H30O5 |

| Molecular Weight | 354.5 g/mol | 386.5 g/mol |

| C-15 Functionality | Hydroxyl (-OH) | Ketone (=O) |

| Chain Length | Full prostanoic acid (20C) | Trinor (17C backbone) |

| Phenyl Substitution | Absent | Present at position 17 |

| Stereochemical Centers | 5 chiral centers | 4 chiral centers |

The introduction of the phenyl group at position 17 represents a unique structural modification that has no counterpart in the native prostaglandin. This aromatic substitution significantly increases the molecular rigidity in the side chain region and introduces π-electron interactions that are absent in the aliphatic native compound. The phenyl group also contributes to increased lipophilicity and may affect the compound's membrane partitioning behavior and cellular uptake characteristics.

Isomerization Dynamics and Thermodynamic Stability

The isomerization dynamics of this compound involve several potential pathways that can affect the compound's structural integrity and biological activity. The presence of multiple double bonds within the molecule creates opportunities for geometric isomerization, particularly under conditions of thermal stress, photochemical activation, or catalytic influence. The E/Z configuration around the side chain double bond represents one of the most thermodynamically significant isomerization sites, with potential energy barriers governing the interconversion between these geometric forms.

Thermodynamic stability analysis reveals that the compound exhibits enhanced stability compared to certain other prostaglandin analogs due to the presence of the ketone functionality at the C-15 position. The ketone group eliminates one potential site of oxidative degradation that commonly affects prostaglandins containing secondary alcohol functionalities at this position. However, the compound remains susceptible to other degradation pathways including hydrolysis, especially under acidic or basic conditions that may affect the ester or carboxylic acid functionalities.

Temperature-dependent stability studies indicate that this compound maintains structural integrity when stored at reduced temperatures, with optimal stability achieved at -20°C. At elevated temperatures, the compound may undergo various degradation reactions including dehydration, cyclization, or rearrangement processes that compromise its chemical purity. The activation energy for these degradation pathways varies depending on the specific environmental conditions and the presence of catalytic species that may accelerate unwanted chemical transformations.

Photochemical stability represents another critical consideration for the compound's storage and handling protocols. Exposure to ultraviolet light may promote geometric isomerization around the double bonds or facilitate other photochemical reactions that alter the molecule's structure. The phenyl group within the side chain may act as a chromophore that absorbs ultraviolet radiation, potentially sensitizing the molecule to light-induced degradation processes. Consequently, protection from light exposure becomes essential for maintaining the compound's long-term stability and ensuring consistent experimental results.

| Stability Parameter | Optimal Conditions | Degradation Risk Factors |

|---|---|---|

| Temperature | -20°C storage | Elevated temperatures (>25°C) |

| Light Exposure | Dark conditions | UV radiation, prolonged illumination |

| pH Environment | Neutral pH (6-7) | Extreme acidic or basic conditions |

| Atmospheric Conditions | Inert atmosphere | Oxygen exposure, moisture |

| Storage Duration | ≤1 year at -20°C | Extended storage periods |

The kinetics of isomerization reactions follow first-order processes under most conditions, with rate constants that depend strongly on temperature and the presence of catalytic species. Mathematical modeling of these processes indicates that the half-life for significant structural degradation extends beyond one year when optimal storage conditions are maintained. However, deviation from recommended storage protocols can dramatically accelerate degradation kinetics, leading to substantial loss of compound integrity within much shorter timeframes.

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEYLKRDELKWGI-RKJYIPPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Bimatoprost

The primary synthesis route involves the oxidation of Bimatoprost (17-phenyl trinor PGF2α ethyl amide), a prostamide-class drug.

Reaction Conditions

Amide Hydrolysis

Post-oxidation, the ethyl amide group of Bimatoprost is hydrolyzed to a carboxylic acid using:

Table 2: Typical Reaction Parameters for Bimatoprost Derivatization

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| C-15 Oxidation | PCC in CH2Cl2 | 0°C, 4 hours | 65–70 |

| Amide Hydrolysis | 6M HCl | Reflux, 18 hours | 85–90 |

Metabolic Synthesis in Animal Models

15-Keto-17-phenyl trinor PGF2α is identified as a metabolite of Bimatoprost in vivo. Enzymatic oxidation by hepatic cytochrome P450 isoforms (e.g., CYP3A4) converts Bimatoprost to the 15-keto derivative, followed by hydrolysis of the ethyl amide. This pathway is less efficient than chemical synthesis but validates the compound’s biological relevance.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

-

HPLC : Reverse-phase C18 column (ACN/H2O + 0.1% TFA, 70:30); retention time = 12.5 minutes.

-

Impurity Profile : ≤0.5% residual Bimatoprost and 15-keto latanoprost.

Challenges and Optimization

Selectivity in Oxidation

Over-oxidation at C-9 or epoxidation of double bonds remains a challenge. Using milder oxidants (e.g., PCC instead of Jones reagent) improves selectivity but reduces reaction rates.

Solubility Management

The free carboxylic acid form has limited aqueous solubility (2.5 mg/ml in PBS). Co-solvents like DMSO or ethanol are required for in vitro assays.

Applications in Research

Chemical Reactions Analysis

Types of Reactions

15-keto-17-phenyl trinor Prostaglandin F2.alpha. undergoes various chemical reactions, including:

Oxidation: The primary reaction involves the oxidation of the C-15 hydroxyl group.

Hydrolysis: The amide group undergoes hydrolysis to form the keto derivative.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Hydrolyzing Agents: Hydrochloric acid and sodium hydroxide are commonly used for hydrolysis.

Major Products Formed

The major product formed from these reactions is 15-keto-17-phenyl trinor Prostaglandin F2.alpha., which is a stable keto derivative .

Scientific Research Applications

15-keto-17-phenyl trinor Prostaglandin F2.alpha. has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-keto-17-phenyl trinor Prostaglandin F2.alpha. involves its interaction with prostaglandin receptors, particularly the FP receptor . The compound exerts its effects by inducing calcium mobilization in cells expressing these receptors, leading to a decrease in intraocular pressure . The molecular targets include the FP receptors and the pathways involved in calcium signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 15-keto-17-PhT PGF2α with key prostaglandin derivatives:

Receptor Specificity and Metabolic Pathways

- 15-Keto-17-PhT PGF2α : Acts weakly on FP receptors. Its reduced activity is attributed to the C-15 keto group, which diminishes receptor binding compared to hydroxyl-bearing analogs like Bimatoprost .

- Bimatoprost/Latanoprost: Primarily activate FP receptors, enhancing uveoscleral outflow. Bimatoprost’s ethylamide group confers resistance to enzymatic degradation, prolonging its activity .

- 17-Phenyl trinor PGE2: Targets EP1 receptors, mediating IOP reduction in cats. Notably, PGF2α’s ocular effects in cats are also partially EP1-mediated, suggesting cross-reactivity or metabolic conversion .

- Metabolic Stability: 15-Keto derivatives like 15-keto-17-PhT PGF2α are oxidation products with reduced efficacy, whereas analogs with esterified side chains (e.g., Latanoprost isopropyl ester) resist hydrolysis, enhancing therapeutic duration .

Pharmacological and Clinical Differences

Key Research Findings

Cross-Reactivity with FP Receptors :

- PGE2 can convert to PGF2α via 9-ketoreductase in tissues, explaining why FP antagonists (e.g., AL-8810) inhibit responses to both PGE2 and PGF2α .

- 15-Keto-17-PhT PGF2α’s weak FP binding may result from structural similarities to PGF2α metabolites .

Impurity and Stability Considerations: 15-Keto-17-PhT PGF2α is a minor impurity in Bimatoprost formulations, necessitating quality control during production .

Biological Activity

15-Keto-17-phenyl trinor Prostaglandin F2alpha (15-keto-17-phenyl PGF2α) is a significant metabolite derived from the oxidation of the C-15 hydroxyl group of Bimatoprost, an ocular hypotensive drug. This compound belongs to the class of prostaglandins, which are lipid compounds involved in various physiological processes. Understanding the biological activity of 15-keto-17-phenyl PGF2α is essential for its potential applications in pharmacology, particularly in treating conditions like glaucoma.

- Molecular Formula : C23H30O5

- Molecular Weight : 386.48 g/mol

- CAS Number : 949564-89-0

15-Keto-17-phenyl PGF2α interacts primarily with prostaglandin receptors, specifically the FP receptor, which is part of the G protein-coupled receptor (GPCR) family. The activation of these receptors leads to various biological responses, including modulation of intraocular pressure and effects on vascular smooth muscle.

Intraocular Pressure Reduction

Research indicates that 15-keto-17-phenyl PGF2α can induce a measurable decrease in intraocular pressure (IOP). In cynomolgus monkeys, administration at a dose of 1 μg/eye resulted in a reduction of approximately 1 mm Hg, demonstrating its potential as a therapeutic agent for glaucoma management .

Potency Comparison

Compared to its parent compound PGF2α, 15-keto derivatives exhibit reduced potency. For instance, while PGF2α can achieve significant physiological effects at lower doses, the 15-keto analogs require higher concentrations to elicit similar responses. However, they still retain some efficacy in various biological assays .

Antifertility Activity

In studies assessing antifertility effects, 17-phenyl-trinor PGF2α has shown substantial luteolytic activity, being approximately 90 times more potent than PGF2α in hamster models. This suggests potential applications in reproductive health and veterinary medicine .

Blood Pressure Effects

The pressor activity of 15-keto-17-phenyl PGF2α has been observed in rat models, where it exhibited a pressor response five times that of PGF2α. This indicates its potential role in modulating vascular responses and blood pressure regulation .

Study on Ocular Hypertension

A study focused on the efficacy of 15-keto-latanoprost (a related compound) highlighted its effectiveness as a topical treatment for ocular hypertension. The findings support the development of similar compounds targeting prostaglandin receptors for glaucoma therapy .

Summary Table of Biological Activities

Q & A

Q. How can the structural identity of 15-keto-17-phenyl trinor Prostaglandin F2α be confirmed in synthetic or biological samples?

To confirm structural identity, use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . HRMS provides accurate molecular weight and fragmentation patterns, while NMR (e.g., H and C) resolves stereochemistry and functional groups like the C-15 keto group and phenyl trinor modifications. For example, the absence of a hydroxyl signal at C-15 in NMR and a mass shift consistent with oxidation can confirm the 15-keto modification . Cross-referencing with synthetic standards (e.g., CAS 949564-89-0) is critical for validation .

Q. What analytical methods are recommended for quantifying 15-keto-17-phenyl trinor Prostaglandin F2α in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Use reverse-phase C18 columns with mobile phases like methanol/water (acidified with 0.1% formic acid) for separation. Monitor transitions specific to the compound’s molecular ion (e.g., m/z 393.2 → 193.1 for quantification). Internal standards (e.g., deuterated analogs) should correct for matrix effects . Cross-reactivity testing against structurally similar prostaglandins (e.g., 15-keto-PGE2 or PGF2α) is essential to avoid false positives .

Q. How can researchers assess the FP receptor binding affinity of 15-keto-17-phenyl trinor Prostaglandin F2α?

Use radioligand displacement assays with FP receptor-expressing cell membranes. For example, incubate the compound with H-labeled PGF2α and measure competitive binding. The relative potency can be compared to PGF2α (100%) and other analogs like 17-phenyl trinor PGF2α ethyl amide (756% relative potency). Dose-response curves (1 nM–10 µM) and IC calculations are critical . Note that the 15-keto modification may reduce receptor affinity compared to non-oxidized analogs, as seen in related prostaglandins .

Advanced Research Questions

Q. What experimental strategies are suitable for identifying metabolic pathways of 15-keto-17-phenyl trinor Prostaglandin F2α in vivo?

Administer the compound to animal models (e.g., mice or rabbits) and collect plasma, urine, and tissue samples at timed intervals. Use high-resolution LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. For example, the ethyl amide derivative of 17-phenyl trinor PGF2α is metabolized to 15-keto-17-phenyl trinor PGF2α ethyl amide in vivo, suggesting similar pathways may apply . Isotope-labeled tracers (e.g., C) can enhance metabolite detection .

Q. How can researchers address contradictory data on the cross-reactivity of 15-keto-17-phenyl trinor Prostaglandin F2α in immunoassays?

Design parallel assays using orthogonal methods (e.g., ELISA and LC-MS/MS) to validate specificity. For instance, in RIA systems, 15-keto-PGF2α analogs show <0.1% cross-reactivity with thromboxane B2 but 17.5% with PGF1α, necessitating antibody validation against a panel of prostaglandins . Epitope mapping of antibodies and using knockout models (e.g., FP receptor-deficient cells) can further isolate interference .

Q. What controls are critical when evaluating the ocular hypotensive effects of 15-keto-17-phenyl trinor Prostaglandin F2α in animal models?

Include vehicle controls (e.g., saline or DMSO), positive controls (e.g., bimatoprost, a known FP agonist), and negative controls (e.g., FP receptor antagonists like AL-8810). Intraocular pressure (IOP) should be measured via tonometry in species like rabbits or primates. Dose-response studies (0.1–10 µg/mL) and histopathology for inflammation (e.g., conjunctival hyperemia) are essential . Note that 15-keto derivatives may exhibit reduced efficacy due to metabolic instability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.